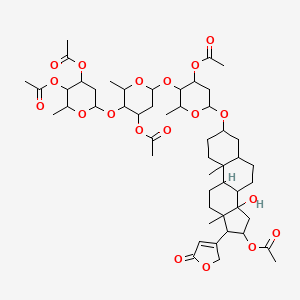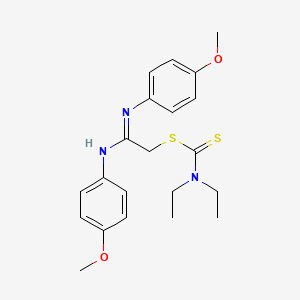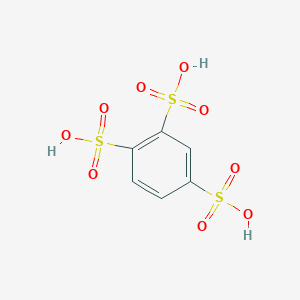
Ethyl-(1-isocyanocyclopropyl)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-(1-isocyanocyclopropyl)-carboxylate is an organic compound characterized by the presence of an ethyl ester group attached to a cyclopropyl ring with an isocyanate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(1-isocyanocyclopropyl)-carboxylate typically involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the ethyl ester group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Ethyl-(1-isocyanocyclopropyl)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl-(1-isocyanocyclopropyl)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl-(1-isocyanocyclopropyl)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and leading to various biological effects. The cyclopropyl ring may also contribute to the compound’s stability and reactivity.
相似化合物的比较
Ethyl-(1-isocyanocyclopropyl)-carboxylate can be compared with other similar compounds such as:
Cyclopropyl isocyanate: Lacks the ethyl ester group, making it less versatile in certain reactions.
Ethyl isocyanate: Does not have the cyclopropyl ring, which may affect its reactivity and stability.
Cyclopropylcarboxylic acid: Lacks the isocyanate group, limiting its applications in certain chemical reactions.
This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
ethyl 1-isocyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-3-10-6(9)7(8-2)4-5-7/h3-5H2,1H3 |
InChI 键 |
AGOFNLJNXSXUEM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


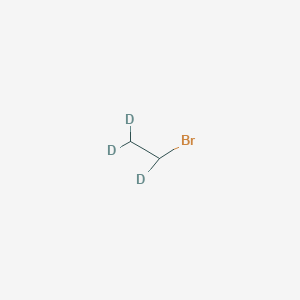

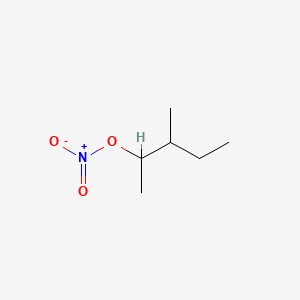
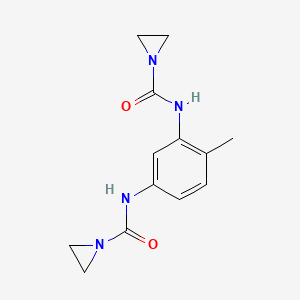
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)

